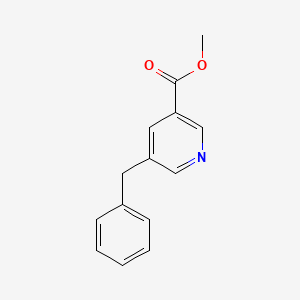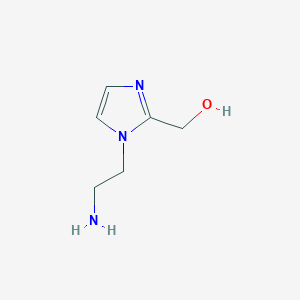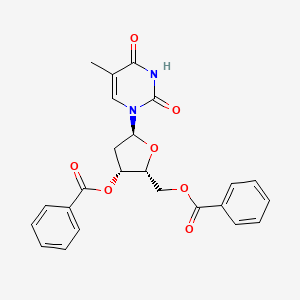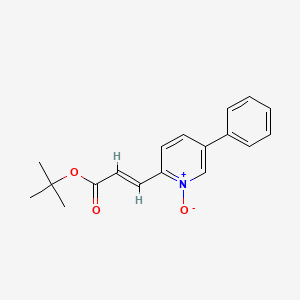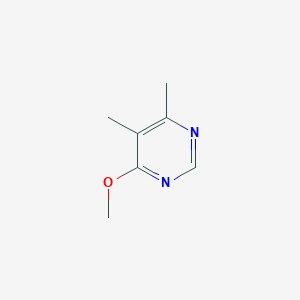
4-Methoxy-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by the presence of methoxy and dimethyl groups attached to the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like methanol and catalysts such as dry hydrogen chloride gas.
Industrial Production Methods: Industrial production methods aim to optimize the yield and purity of this compound while minimizing environmental impact. Techniques such as green chemistry approaches are employed to reduce waste and improve efficiency. For instance, the use of non-toxic solvents and recyclable catalysts is preferred in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Methoxy-5,6-dimethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. Molecular docking studies have shown that it can interact with DNA and proteins through groove binding modes, affecting their biological activity .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use in synthesizing anticancer agents.
2-Amino-4,6-dimethylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Chloro-4,6-dimethylpyrimidine: A precursor for synthesizing curcumin analogs and other bioactive compounds.
Uniqueness: 4-Methoxy-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-methoxy-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3 |
InChI Key |
KUWABBHSSROSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



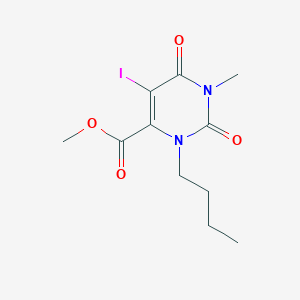
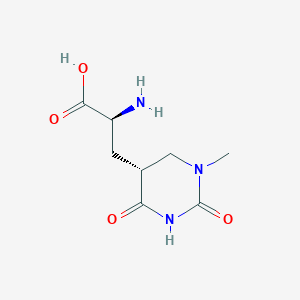
![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
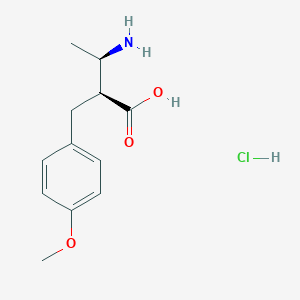
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)



